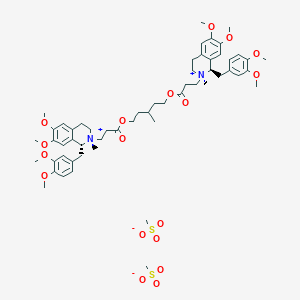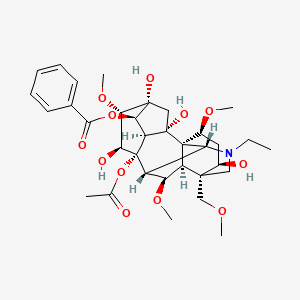
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene, also known as 2-D4F-1-TDMB, is an organofluorine compound used in scientific research applications. It is a derivative of benzene, in which two hydrogen atoms are replaced by deuterium atoms, and a fluorine atom is substituted on the fourth carbon atom. This compound has been of particular interest to scientists due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene is not fully understood. However, it is thought to be due to the presence of fluorine atoms, which can interact with other molecules in the environment, causing changes in their properties. These changes can be beneficial, such as increased solubility in water, or detrimental, such as decreased reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not well understood. However, studies have suggested that it may have some beneficial effects, such as increased solubility in water and increased stability of organic molecules. It has also been suggested that it may have some toxic effects, such as increased toxicity of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene in laboratory experiments is its high solubility in water. This makes it easier to handle and work with, and also allows for a higher yield of the desired product. However, it is important to note that 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene can be toxic, and care must be taken when handling it. Additionally, its low reactivity can make it difficult to use in certain reactions.
Zukünftige Richtungen
The potential applications of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are vast and varied. Further research into its effects on the environment, as well as its potential applications in medicinal chemistry and materials science, could yield valuable insights. Additionally, further research into its mechanism of action could lead to the development of more efficient and effective synthetic methods. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential toxicity.
Synthesemethoden
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene can be synthesized through a variety of methods, including the reaction of 1,2-dideuterio-4-fluoro-benzene with trideuteriomethylmagnesium bromide in toluene. The reaction is carried out at room temperature, and yields 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene in a high yield.
Wissenschaftliche Forschungsanwendungen
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a range of fluorinated compounds, which have potential applications in medicinal chemistry, materials science, and other fields. It has also been used in studies of the effects of fluorinated compounds on the environment, as well as in studies of the effects of fluorine on the structure of organic molecules.
Eigenschaften
IUPAC Name |
2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWUFMFHBIKQI-VZOYEPQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)



